![molecular formula C17H13N B13124665 2-([1,1'-Biphenyl]-4-yl)pyridine CAS No. 93324-66-4](/img/structure/B13124665.png)
2-([1,1'-Biphenyl]-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It consists of a pyridine ring attached to a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)pyridine typically involves the coupling of a pyridine derivative with a biphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction. For example, the reaction of 2-bromopyridine with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield 2-([1,1’-Biphenyl]-4-yl)pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylmethylpyridine.
Substitution: Formation of nitro or halogenated derivatives of 2-([1,1’-Biphenyl]-4-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyridine: Similar structure but with a single phenyl group instead of a biphenyl moiety.
4-Phenylpyridine: Another structural isomer with the phenyl group attached at the 4-position of the pyridine ring.
Bipyridine Derivatives: Compounds with two pyridine rings, such as 2,2’-bipyridine, which are also used as ligands in coordination chemistry.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)pyridine is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler phenylpyridine derivatives. This uniqueness makes it particularly valuable in applications requiring specific ligand properties or biological activities.
Eigenschaften
CAS-Nummer |
93324-66-4 |
|---|---|
Molekularformel |
C17H13N |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-13H |
InChI-Schlüssel |
LFIPLQWBFZMHQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

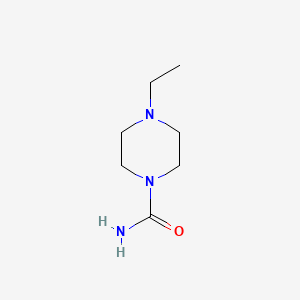
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)

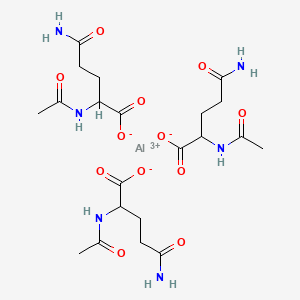
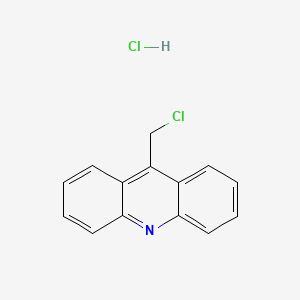



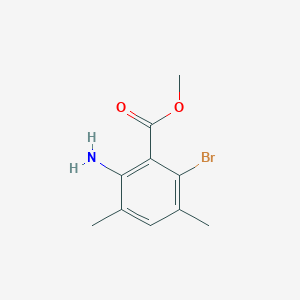
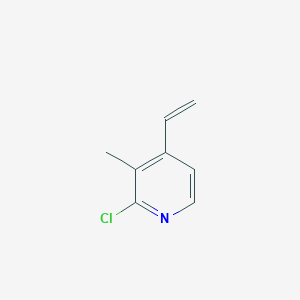
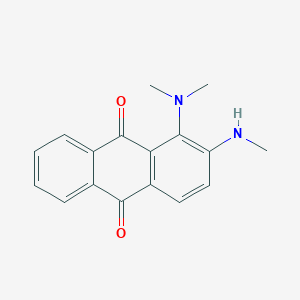
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
